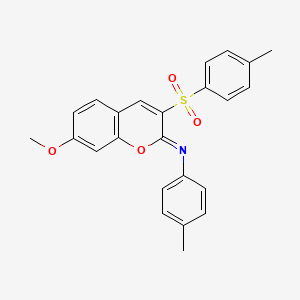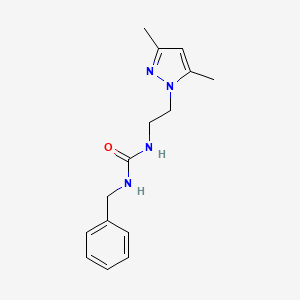![molecular formula C12H15N3O4S B2442364 3-[5-(aminosulfonyl)-1-ethyl-1H-benzimidazol-2-yl]propanoic acid CAS No. 847782-00-7](/img/structure/B2442364.png)
3-[5-(aminosulfonyl)-1-ethyl-1H-benzimidazol-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(Aminosulfonyl)-1-ethyl-1H-benzimidazol-2-yl]propanoic acid (3-AEP) is an organic compound and a derivative of propanoic acid. It is an important building block in organic synthesis and is widely used in the production of pharmaceuticals and other chemicals. 3-AEP is also known as 5-amino-2-benzimidazolepropionate and has the molecular formula C9H11N2O4S. 3-AEP is used as a reagent in many organic syntheses, as a catalyst in the synthesis of heterocycles, and as an inhibitor of enzymes.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 3-[5-(aminosulfonyl)-1-ethyl-1H-benzimidazol-2-yl]propanoic acid involves the reaction of 1-ethyl-1H-benzimidazole-2-carboxylic acid with chloroacetic acid, followed by reaction with sodium sulfite and ammonium chloride to form the intermediate compound. The intermediate is then reacted with sodium nitrite and hydrochloric acid to form the diazonium salt, which is subsequently reacted with sodium sulfite and sodium hydroxide to form the final product.
Starting Materials
1-ethyl-1H-benzimidazole-2-carboxylic acid, Chloroacetic acid, Sodium sulfite, Ammonium chloride, Sodium nitrite, Hydrochloric acid, Sodium hydroxide
Reaction
1. 1-ethyl-1H-benzimidazole-2-carboxylic acid is reacted with chloroacetic acid in the presence of a catalyst to form 3-(1-ethyl-1H-benzimidazol-2-yl)propanoic acid., 2. The intermediate compound is then reacted with sodium sulfite and ammonium chloride in the presence of a reducing agent to form 3-(1-ethyl-1H-benzimidazol-2-yl)-2-sulfonatopropionic acid., 3. The intermediate is then reacted with sodium nitrite and hydrochloric acid to form the diazonium salt., 4. The diazonium salt is then reacted with sodium sulfite and sodium hydroxide to form 3-[5-(aminosulfonyl)-1-ethyl-1H-benzimidazol-2-yl]propanoic acid.
Applications De Recherche Scientifique
3-AEP is widely used in scientific research as a reagent for organic synthesis, as an inhibitor of enzymes, and as an inhibitor of the enzyme dihydrofolate reductase. It has been used to study the mechanism of action of drugs, to investigate the structure and function of proteins, and to study the biochemistry of metabolic pathways. 3-AEP has also been used to study the structure and function of DNA and RNA.
Mécanisme D'action
3-AEP acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of tetrahydrofolate (THF). THF is an important cofactor in many biochemical reactions, including the synthesis of nucleic acids and amino acids. 3-AEP binds to the active site of DHFR, preventing the enzyme from catalyzing the reaction.
Effets Biochimiques Et Physiologiques
3-AEP has a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, yeast, and fungi, as well as the growth of certain cancer cells. It has also been shown to inhibit the activity of certain enzymes, including dihydrofolate reductase, and to inhibit the production of certain hormones. In addition, 3-AEP has been shown to have anti-inflammatory and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-AEP is a useful reagent in organic synthesis and has a number of advantages for laboratory experiments. It is relatively inexpensive and can be easily synthesized from a number of starting materials. It is also relatively stable and can be stored for long periods of time. The main limitation of 3-AEP is that it is a relatively weak inhibitor of dihydrofolate reductase, making it less effective than other inhibitors.
Orientations Futures
There are a number of potential future directions for research on 3-AEP. These include further studies on its mechanism of action and its biochemical and physiological effects, as well as the development of new syntheses and new applications. It may also be possible to develop new derivatives of 3-AEP with improved properties, such as increased stability or increased potency as an inhibitor of dihydrofolate reductase. Additionally, further studies could be done to explore the potential use of 3-AEP in the treatment of diseases such as cancer.
Propriétés
IUPAC Name |
3-(1-ethyl-5-sulfamoylbenzimidazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-2-15-10-4-3-8(20(13,18)19)7-9(10)14-11(15)5-6-12(16)17/h3-4,7H,2,5-6H2,1H3,(H,16,17)(H2,13,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQLTHCWGBTHMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)N)N=C1CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(aminosulfonyl)-1-ethyl-1H-benzimidazol-2-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2442287.png)


![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2442291.png)
![N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(4-fluorobenzyl)ethanediamide](/img/structure/B2442292.png)



![7-Chloro-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2442299.png)
![1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2442300.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2442301.png)